molecular formula C15H19NO3S2 B3209918 4-methoxy-3,5-dimethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 1060330-28-0

4-methoxy-3,5-dimethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B3209918
CAS No.: 1060330-28-0
M. Wt: 325.5 g/mol
InChI Key: SSJPZFJOTSXIIW-UHFFFAOYSA-N
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Description

The compound is a derivative of benzenesulfonamide, which is a part of many pharmaceutical drugs due to its antibacterial properties . It also contains a thiophene group, a five-membered ring with one sulfur atom, which is a significant component in various drugs and has diverse applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiophene and benzenesulfonamide groups would contribute to the aromaticity of the compound .


Chemical Reactions Analysis

The compound, due to the presence of the thiophene and benzenesulfonamide groups, might undergo reactions typical for these groups. For instance, thiophenes can participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For instance, the presence of the sulfonamide group might increase the compound’s solubility in water .

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural features, we can hypothesize that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, suggesting that this compound could potentially affect multiple biochemical pathways .

Pharmacokinetics

The presence of the sulfonamide group could potentially lead to extensive metabolism, possibly affecting its bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by extreme pH or temperature conditions. Additionally, the presence of other molecules could either facilitate or hinder its interactions with its targets .

Future Directions

The compound could potentially be explored for various applications in medicinal chemistry, given the known biological activities of benzenesulfonamides and thiophenes .

Properties

IUPAC Name

4-methoxy-3,5-dimethyl-N-(2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S2/c1-11-8-14(9-12(2)15(11)19-3)21(17,18)16-6-4-13-5-7-20-10-13/h5,7-10,16H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJPZFJOTSXIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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